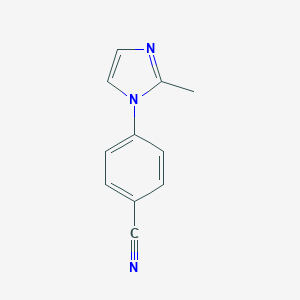

4-(2-methyl-1H-imidazol-1-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study and development of heterocyclic compounds, such as imidazole derivatives, are of great interest in organic and medicinal chemistry due to their versatile biological activities and applications in drug development. "4-(2-methyl-1H-imidazol-1-yl)benzonitrile" falls into this category, representing a compound with potential for various biochemical applications.

Synthesis Analysis

Synthesis of imidazole derivatives generally involves the condensation of 1,2-diamines with aldehydes or the reaction of nitriles with amidines. The specific methods and conditions can significantly influence the yield and purity of the synthesized compounds (Nguyen Thi Chung et al., 2023).

Aplicaciones Científicas De Investigación

Corrosion Inhibition and Material Protection

Imidazole derivatives, such as tolyltriazole, have been investigated for their efficacy in inhibiting the corrosion of metals like copper and brass in corrosive environments. These compounds serve as protectants in various industrial applications, highlighting their importance in materials science and engineering (Walker, 1976).

Synthetic and Medicinal Chemistry

The synthesis of benzimidazole derivatives and their application in medicinal chemistry are of significant interest. These compounds exhibit a wide range of pharmacological functions, including antimicrobial, antiviral, and anticancer activities, underscoring their potential in drug discovery and development. The versatility of the imidazole ring in forming pharmacophores is crucial for creating novel therapeutic agents (Vasuki et al., 2021).

Biological Studies and DNA Interaction

Imidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. These properties make them useful tools in cell biology for chromosome and nuclear staining, and as starting points for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Drug Metabolism and Cytochrome P450 Inhibition

Research on the selectivity of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes has identified imidazole derivatives as potential selective inhibitors. This research is pertinent to understanding drug-drug interactions and the metabolic pathways of pharmaceuticals, indicating the role of imidazole compounds in pharmacokinetics (Khojasteh et al., 2011).

Safety And Hazards

Direcciones Futuras

While the specific future directions for 4-(2-methyl-1H-imidazol-1-yl)benzonitrile are not mentioned in the retrieved documents, imidazole derivatives are of significant interest in medicinal chemistry due to their broad range of chemical and biological properties . They are being studied for potential applications in treating various diseases, including cancer, neurodegenerative diseases, and viral infections .

Propiedades

IUPAC Name |

4-(2-methylimidazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMJRKMLLLJOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566845 |

Source

|

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methyl-1H-imidazol-1-yl)benzonitrile | |

CAS RN |

122957-50-0 |

Source

|

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)

![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)

![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)